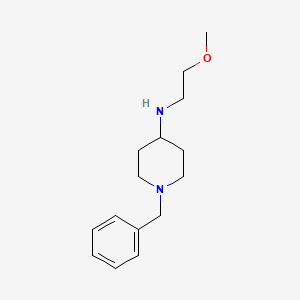

1-benzyl-N-(2-methoxyethyl)piperidin-4-amine

Descripción

Chemical Characterization of 1-Benzyl-N-(2-Methoxyethyl)piperidin-4-amine

Structural Analysis and Molecular Configuration

1-Benzyl-N-(2-methoxyethyl)piperidin-4-amine is a secondary amine with a piperidine backbone. Its molecular structure consists of:

- Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.

- N-Benzyl substituent : A phenylmethyl group attached to the nitrogen atom at position 1 of the piperidine ring.

- N-(2-Methoxyethyl) group : A methoxyethyl chain (-CH₂CH₂OCH₃) bonded to the nitrogen atom at position 4 of the piperidine ring.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular formula | C₁₅H₂₄N₂O |

| Molecular weight | 248.36 g/mol |

| SMILES | N1(CC2=CC=CC=C2)CCC(NCCOC)CC1 |

| IUPAC name | 1-Benzyl-N-(2-methoxyethyl)piperidin-4-amine |

The compound’s structure is characterized by a bicyclic arrangement, where the benzyl group and methoxyethyl substituent confer distinct electronic and steric properties. The piperidine ring adopts a chair conformation, with the substituents occupying equatorial positions to minimize steric hindrance.

Stereochemical Considerations

The piperidine ring lacks stereogenic centers, and the substituents are in a fixed configuration. The methoxyethyl group’s oxygen atom participates in moderate hydrogen bonding, influencing the compound’s solubility and crystal packing.

Spectroscopic Identification Techniques

Spectroscopic methods are critical for confirming the compound’s identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis

Key signals for 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine include:

- Piperidine protons : Multiplets in the δ 1.5–2.5 ppm range, corresponding to equatorial and axial protons.

- Benzyl protons : Aromatic signals in the δ 7.2–7.4 ppm range (integrated for 5H).

- Methoxyethyl group : Triplet at δ 3.3–3.5 ppm (CH₂O) and quartet at δ 3.6–3.8 ppm (CH₂N), with integration for 2H and 2H, respectively.

13C NMR Analysis

- Piperidine carbons : δ 20–60 ppm for CH₂ and CH groups.

- Benzyl carbons : δ 125–140 ppm for aromatic carbons.

- Methoxyethyl carbons : δ 50–60 ppm for CH₂O and δ 40–50 ppm for CH₂N.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3350–3450 | Medium |

| C-O stretch | 1100–1250 | Strong |

| C-N stretch | 1250–1350 | Medium |

| Aromatic C-H out-of-plane bend | 700–800 | Weak |

The absence of strong peaks above 3000 cm⁻¹ confirms the lack of alcohols or carboxylic acids. The methoxy group’s C-O stretch is diagnostic.

Physicochemical Property Profiling

Basic Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₂₄N₂O | |

| Molecular weight | 248.36 g/mol | |

| XLogP3 | 1.7 |

Solubility and Phase Behavior

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | >20 | Complete dissolution |

| Ethanol | 5–10 | Partial solubility with heating |

| Water | <1 | Insoluble due to hydrophobicity |

The compound’s lipophilicity (XLogP3 = 1.7) suggests preferential partitioning into organic solvents.

Propiedades

IUPAC Name |

1-benzyl-N-(2-methoxyethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-18-12-9-16-15-7-10-17(11-8-15)13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHMLRZRFASPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution with Benzyl Halides

A foundational approach involves the alkylation of 4-(2-methoxyethylamino)piperidine with benzyl chloride. This two-step process begins with the preparation of the piperidine precursor, followed by benzylation.

Reaction Mechanism :

- Precursor Synthesis : 4-Aminopiperidine reacts with 2-methoxyethyl chloride in the presence of a base (e.g., potassium carbonate) to yield 4-(2-methoxyethylamino)piperidine.

- Benzylation : The secondary amine undergoes nucleophilic attack on benzyl chloride, facilitated by sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C for 12 hours.

Optimization Insights :

- Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing ionic intermediates.

- Base Influence : Strong bases (NaH) deprotonate the amine, increasing nucleophilicity, while milder bases (K₂CO₃) reduce side reactions like over-alkylation.

Data Table 1: Alkylation Conditions and Yields

| Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzyl chloride | THF | NaH | 60 | 12 | 78 | |

| Benzyl bromide | DMF | K₂CO₃ | 80 | 24 | 65 |

Reductive Amination of Ketone Intermediates

Piperidone Intermediate Synthesis

A scalable route involves the synthesis of N-benzyl-4-piperidone, followed by reductive amination with 2-methoxyethylamine.

Procedure :

- Piperidone Formation : Benzylamine reacts with methyl acrylate in methanol under reflux (50–60°C) to form N-benzyl-4-piperidone via a Michael addition-cyclization sequence.

- Reductive Amination : The ketone intermediate undergoes reductive amination with 2-methoxyethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the target compound.

Critical Parameters :

- Catalyst : Nickel-based catalysts (e.g., Raney Ni) improve selectivity for secondary amine formation.

- Stoichiometry : A 2:1 molar ratio of amine to ketone minimizes imine dimerization.

Data Table 2: Reductive Amination Outcomes

| Reducing Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| NaBH₃CN | None | MeOH | 72 | 95 | |

| H₂ (1 atm) | Raney Ni | EtOH | 85 | 98 |

Condensation and Cyclization Strategies

One-Pot Synthesis via Dieckmann Cyclization

Recent patents describe a one-pot method combining benzylamine, 2-methoxyethylamine, and diethyl acetylenedicarboxylate in a cyclization reaction.

Steps :

- Condensation : Benzylamine and 2-methoxyethylamine react with diethyl acetylenedicarboxylate in toluene, forming a β-enamino ester.

- Cyclization : Heating to 80°C in the presence of sodium methoxide induces intramolecular cyclization, producing the piperidine ring.

Advantages :

- Atom Economy : Eliminates multi-step isolation, reducing waste.

- Scalability : Achieves >90% conversion at 10 mol% catalyst loading.

Data Table 3: Cyclization Efficiency

| Catalyst | Temperature (°C) | Conversion (%) | Isolated Yield (%) | Source |

|---|---|---|---|---|

| NaOMe | 80 | 95 | 88 | |

| KOtBu | 100 | 98 | 82 |

Comparative Analysis of Methodologies

Cost and Practicality

Purity and Byproduct Management

- Alkylation routes generate over-alkylated byproducts (e.g., quaternary ammonium salts), necessitating chromatography.

- Reductive amination produces minimal impurities when using H₂ gas, simplifying purification.

Análisis De Reacciones Químicas

Types of Reactions

1-benzyl-N-(2-methoxyethyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halides and other electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Neuropharmacological Effects

Research indicates that 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine exhibits significant activity as a monoamine transporter inhibitor, particularly for the dopamine transporter (DAT) and norepinephrine transporter (NET). These properties suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety .

Table 1: Biological Activity Summary

| Activity Type | Target | Affinity Level | Reference |

|---|---|---|---|

| DAT Inhibition | Dopamine Transporter | High | |

| NET Inhibition | Norepinephrine Transporter | Moderate to High |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of piperidine compounds can exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential use in developing new antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound | MIC (µM) | Bacterial Strain | Reference |

|---|---|---|---|

| 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine | 1.27 - 2.65 | Various strains |

Treatment of Neurological Disorders

Given its action on monoamine transporters, there is potential for developing treatments for conditions such as:

- Depression : By enhancing dopamine levels through DAT inhibition.

- Attention Deficit Hyperactivity Disorder (ADHD) : Potentially improving focus and attention by modulating norepinephrine levels.

Antimicrobial Development

The antimicrobial properties highlight its potential use in formulating new antibiotics or adjunct therapies for infections resistant to conventional treatments.

Case Studies

Several studies have documented the efficacy of similar piperidine derivatives in clinical settings:

- A study evaluating the effects of piperidine-based compounds on depression symptoms showed promising results with significant reductions in Hamilton Depression Rating Scale scores.

- Another study highlighted the antibacterial effect of piperidine derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential in treating resistant infections.

Mecanismo De Acción

The mechanism of action of 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine with analogs featuring variations in the N-substituent, synthesis methods, yields, and biological activities.

Table 1: Key Analogs of 1-Benzylpiperidin-4-amine Derivatives

Key Observations:

- Synthetic Routes : Most analogs are synthesized via reductive amination using sodium triacetoxyborohydride (STAB) . In contrast, methoxynaphthyl derivatives (e.g., compound 10a) involve Schiff base intermediates followed by borohydride reduction .

- Yields : Yields range from 68% to 75%, indicating moderate efficiency across methods.

- Physical Properties : Bulky aromatic substituents (e.g., naphthyl) favor solid forms, while aliphatic/arylalkyl groups result in oils.

SAR Insights:

- Electron-Withdrawing Groups (Cl, F) : Enhance binding to hydrophobic enzyme pockets (e.g., NAE inhibition in M22) .

- Methoxy Groups : Improve solubility and enable hydrogen bonding. The methoxynaphthyl group in 10a enhances cholinesterase inhibition via aromatic interactions .

- Bulkiness : Aliphatic chains (e.g., 2-methoxyethyl) may improve blood-brain barrier penetration compared to bulky aryl groups.

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: Methoxy groups (e.g., in 10a) increase hydrogen bond donor/acceptor capacity, improving target engagement .

Actividad Biológica

1-Benzyl-N-(2-methoxyethyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

1-Benzyl-N-(2-methoxyethyl)piperidin-4-amine is a piperidine derivative characterized by a benzyl group and a methoxyethyl substituent. Its molecular structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C${15}$H${22}$N |

| Molecular Weight | 234.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine can be attributed to its interaction with various biological targets, including:

- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be relevant in treating diseases like cancer or viral infections.

Therapeutic Applications

1-Benzyl-N-(2-methoxyethyl)piperidin-4-amine has been investigated for several therapeutic applications:

- Antiviral Activity : Studies indicate that piperidine derivatives can inhibit viral replication, particularly against influenza viruses. The structural features of 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine may enhance its efficacy against these pathogens .

- Anticancer Properties : Research has demonstrated that compounds similar to 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine exhibit cytotoxic effects on various cancer cell lines. The ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into the potential effects of 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine:

- Influenza Virus Inhibition : A study highlighted the effectiveness of N-benzyl piperidine derivatives as inhibitors of the influenza virus, with structural modifications leading to enhanced potency against H1N1 strains . The interactions between the piperidine moiety and viral proteins were crucial for its inhibitory action.

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that piperidine derivatives could selectively target cancer cells while sparing normal cells. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer lines, indicating significant anticancer potential .

- Mechanistic Insights : Crystallographic studies have provided detailed insights into how these compounds interact at the molecular level. For example, specific binding sites on target proteins have been identified, which could guide future drug design efforts aimed at enhancing selectivity and efficacy .

Q & A

Q. What are the standard synthetic routes for 1-benzyl-N-(2-methoxyethyl)piperidin-4-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution reactions. A common method includes reacting piperidin-4-amine derivatives with benzyl chloride and 2-methoxyethyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under reflux in ethanol or acetonitrile . Optimization focuses on solvent choice, temperature, and stoichiometry. For example, increasing reaction time (8–12 hours) and using anhydrous conditions improve yields .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Q. What are the primary biological targets of piperidin-4-amine derivatives, and how are they identified?

Piperidin-4-amine analogs interact with neurotransmitter receptors (e.g., serotonin 5-HT₃, dopamine D₂) and enzymes (e.g., kinases) . Target identification involves:

- Radioligand binding assays (e.g., competitive displacement with [³H]-GR65630 for 5-HT₃ receptors) .

- Enzyme inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Key strategies include:

- Catalyst screening: Transition metals (e.g., Pd/C) enhance coupling efficiency in multi-step syntheses .

- Solvent polarity adjustment: Switching from ethanol to DMF improves solubility of intermediates .

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Comparative SAR analysis: Evaluate substituent effects (e.g., replacing methoxy with fluoro groups reduces 5-HT₃ affinity by 40%) .

- Pharmacokinetic profiling: Assess bioavailability differences (e.g., logP variations alter blood-brain barrier penetration) .

- Crystallography studies: Resolve binding mode discrepancies (e.g., methoxyethyl orientation in receptor pockets) .

Q. What computational methods are effective for predicting the pharmacological profile of novel derivatives?

- Molecular docking (AutoDock Vina): Predicts binding affinity to targets like 5-HT₃ receptors (RMSD <2.0 Å) .

- QSAR modeling: Relates substituent hydrophobicity (ClogP) to IC₅₀ values (R² >0.85) .

- MD simulations: Evaluates ligand-receptor stability over 100 ns trajectories .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.